H-Pro-Ile-OH

Descripción general

Descripción

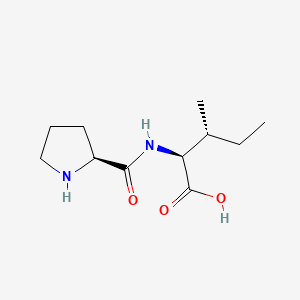

H-Pro-Ile-OH is a dipeptide composed of the amino acids proline and isoleucine. It has the molecular formula C11H20N2O3 and is known for its structural and ligational properties . This compound is of considerable interest due to its role in the biosynthesis of proteins and its unique conformational aspects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

H-Pro-Ile-OH can be synthesized through various methods. One common synthetic route involves the coupling of L-proline and L-isoleucine using a benzyloxycarbonyl (Cbz) protecting group. The reaction typically requires specific conditions such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the peptide bond.

Industrial Production Methods

In industrial settings, the production of prolylisoleucine may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to achieve high yields and purity. The process includes repeated cycles of amino acid coupling, deprotection, and purification.

Análisis De Reacciones Químicas

Types of Reactions

H-Pro-Ile-OH undergoes various chemical reactions, including:

Oxidation: This reaction can occur under the influence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can take place, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Dipeptidyl Peptidase IV (DPP IV) Inhibitors

- Certain tripeptides, such as diprotin A (H-Ile-Pro-Ile-OH) and B (H-Val-Pro-Leu-OH), are often-used inhibitors of dipeptidyl peptidase IV (DPP IV) .

- DPP IV is an important target in diabetes research .

Peptide Drug Discovery

- Developments in proteomics and structural biology have led to the discovery of many Protein-Protein Interactions (PPIs) involved in most cellular processes and biological functions .

- Peptides contain intrinsic advantages as inhibitors or activators of PPIs compared with small molecules and antibodies .

- Rational design of peptides involves computer-assisted bioinformatics technology based on the resolved crystal structure of the target PPIs .

- Bioinformatic and computational analysis of the PPI binding interface enables the essential amino acids on the surface of the two interacting proteins to be identified .

- The design of peptide modulators for PPIs is based on these hotspots, either directly using the continuous fragment or using a strategy to link the dispersed residues as initial sequences .

Hydrogels

- Hydrogels, which are highly hydrated three-dimensional (3D) polymeric matrices, hold substantial promise in medical and biomedical fields, owing to their excellent biocompatibility, chemical modifiability, and physical tunability, along with relatively straightforward processing procedures .

- These features position hydrogels as ideal platforms for both cell and non-cell therapy applications by fulfilling diverse requirements and significantly boosting therapeutic efficacy .

- Hydrogels have demonstrated potential in supporting cell viability and functionalities and in facilitating targeted delivery and controlled release of therapeutic agents .

- The combination of hydrogels into cell- and non-cell therapeutics can not only ensure their therapeutic effectiveness and efficacy in vivo but also minimize systematic adverse effects, probably widening the therapeutic windows of these modalities .

Mecanismo De Acción

The mechanism of action of prolylisoleucine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be incorporated into proteins during biosynthesis, influencing protein structure and function. The compound may also interact with enzymes, affecting their activity and stability .

Comparación Con Compuestos Similares

Similar Compounds

Prolylvaline: Another dipeptide with similar structural features but different biological activities.

Prolylleucine: Similar in structure but with distinct effects on enzyme activity and protein synthesis.

Uniqueness

H-Pro-Ile-OH is unique due to its specific combination of proline and isoleucine, which imparts distinct conformational properties and biological activities. Its role in protein biosynthesis and its potential therapeutic applications further highlight its uniqueness compared to other dipeptides .

Actividad Biológica

Introduction

H-Pro-Ile-OH, a dipeptide composed of proline (Pro) and isoleucine (Ile), has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in various fields such as pharmacology and biochemistry.

Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. The general approach includes:

- Protection of Amino Acids : Protecting groups are used to prevent unwanted reactions during synthesis.

- Coupling Reaction : The amino acids are coupled using coupling agents such as HATU or EDC.

- Deprotection : Removal of protecting groups to yield the final dipeptide.

Example Synthesis Scheme

| Step | Reagent/Condition | Yield |

|---|---|---|

| 1 | Boc-Pro-OH | - |

| 2 | HATU, DMF | 85% |

| 3 | TFA deprotection | - |

| 4 | Purification (HPLC) | - |

Antimicrobial Properties

Research indicates that proline-rich peptides, including this compound, exhibit significant antimicrobial activity. This is attributed to their ability to disrupt microbial membranes and inhibit cell growth.

- Case Study : A study demonstrated that proline-rich peptides showed IC50 values ranging from 0.17 to 5.8 µM against various cancer cell lines, indicating potent bioactivity against tumor cells .

Antioxidant Activity

Peptides derived from proline have been shown to scavenge free radicals effectively, contributing to their antioxidant properties.

- Mechanism : The presence of proline enhances the stability of the peptide structure, allowing for better interaction with reactive oxygen species (ROS) .

Immunomodulatory Effects

This compound may also play a role in modulating immune responses. Proline-rich peptides can influence cytokine production and enhance the activity of immune cells.

- Research Findings : Studies suggest that these peptides can enhance macrophage activity and promote the secretion of beneficial cytokines .

Comparative Biological Activity

A comparison of this compound with other proline-containing peptides highlights its unique properties:

| Peptide | Antimicrobial Activity (IC50 µM) | Antioxidant Activity | Immunomodulatory Effects |

|---|---|---|---|

| This compound | 0.17 - 5.8 | High | Moderate |

| Cycloheptapeptide A | 0.38 - 0.40 | Moderate | High |

| Rolloamide A | <0.20 | High | Low |

Propiedades

IUPAC Name |

(2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-3-7(2)9(11(15)16)13-10(14)8-5-4-6-12-8/h7-9,12H,3-6H2,1-2H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYROESYHWUPBP-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51926-51-3 | |

| Record name | L-Prolyl-L-isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51926-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.